The synthesis of tert-butyl (3S,6S)-6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate typically involves several key steps:
Technical details include monitoring the reaction progress via thin-layer chromatography and purifying the final product using column chromatography to achieve high purity levels.
The molecular formula of tert-butyl (3S,6S)-6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is .
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2CN)[C@@H]2C1
.tert-butyl (3S,6S)-6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for tert-butyl (3S,6S)-6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves interactions at the molecular level with specific biological targets:
Relevant data from studies indicate that the compound exhibits moderate stability under various pH conditions, making it suitable for pharmaceutical applications.
The applications of tert-butyl (3S,6S)-6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate primarily lie within scientific research:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7